![molecular formula C10H16O2 B6148351 spiro[2.6]nonane-1-carboxylic acid CAS No. 680619-21-0](/img/no-structure.png)

spiro[2.6]nonane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

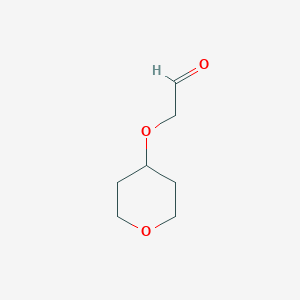

Spiro[2.6]nonane-1-carboxylic acid is an organic compound that incorporates a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .

Synthesis Analysis

The synthesis of spiro compounds, including spiro[2.6]nonane-1-carboxylic acid, often involves the use of N-heterocyclic carbenes (NHCs) as a type of organocatalyst . These NHCs are capable of constructing various cyclic scaffolds, including carbocycles and heterocycles, via cycloaddition reaction .Molecular Structure Analysis

The molecular formula of spiro[2.6]nonane-1-carboxylic acid is C10H16O2 . This indicates that it consists of 10 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

Carboxylic acids, such as spiro[2.6]nonane-1-carboxylic acid, can undergo various reactions. For instance, they can react with Thionyl Chloride (SOCl2) to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group .Physical And Chemical Properties Analysis

Carboxylic acids, including spiro[2.6]nonane-1-carboxylic acid, have a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .Mecanismo De Acción

Safety and Hazards

While specific safety and hazard information for spiro[2.6]nonane-1-carboxylic acid is not available, similar compounds like spiro[3.5]nonane-7-carboxylic acid have been associated with certain hazards. For instance, spiro[3.5]nonane-7-carboxylic acid has been associated with hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Direcciones Futuras

Recent advances in the applications of N-heterocyclic carbenes (NHCs) in constructing carbo- and heterocyclic frameworks have shown promise for the future of spiro[2.6]nonane-1-carboxylic acid and similar compounds . The use of NHCs in constructing bioactive cyclic skeletons presents potential future directions for the development of medicinally and biologically significant molecules .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of spiro[2.6]nonane-1-carboxylic acid can be achieved through a multistep process involving several reactions.", "Starting Materials": [ "Cyclohexanone", "Methanol", "Sodium hydroxide", "Benzene", "Bromine", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Sodium cyanide", "Hydrochloric acid", "Sodium carbonate", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Sodium hydrogensulfate", "Sodium hydroxide", "Sodium nitrite", "Sodium nitrate", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-1-phenylpropan-1-one by reacting benzene with bromine and cyclohexanone in the presence of sodium hydroxide.", "Step 2: Reduction of 2-bromo-1-phenylpropan-1-one to 2-phenylpropan-1-ol using sodium borohydride in methanol.", "Step 3: Conversion of 2-phenylpropan-1-ol to 2-phenylpropanenitrile by reacting with sodium cyanide in the presence of acetic acid.", "Step 4: Hydrolysis of 2-phenylpropanenitrile to 2-phenylpropanoic acid using hydrochloric acid.", "Step 5: Synthesis of spiro[2.6]nonane-1-carboxylic acid by reacting 2-phenylpropanoic acid with sodium carbonate and sodium bicarbonate in the presence of water and sodium chloride. The resulting mixture is then treated with sodium sulfate and sodium hydrogensulfate to obtain the final product." ] } | |

Número CAS |

680619-21-0 |

Nombre del producto |

spiro[2.6]nonane-1-carboxylic acid |

Fórmula molecular |

C10H16O2 |

Peso molecular |

168.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.